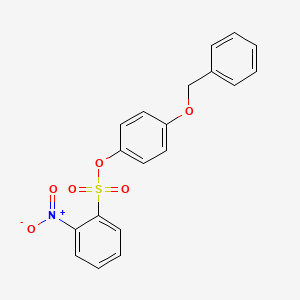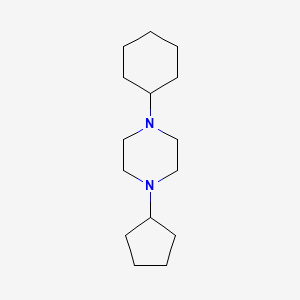
1-Cyclohexyl-4-cyclopentylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-4-cyclopentylpiperazine is an organic compound with the molecular formula C15H28N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a cyclohexyl group and a cyclopentyl group attached to a piperazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-cyclopentylpiperazine can be synthesized through various methods. One common approach involves the catalytic hydrogenation of piperazine and cyclopentanone in the presence of a hydrogenation catalyst such as Raney nickel or palladium catalyst . The reaction is typically carried out at temperatures ranging from 50 to 130°C and pressures of 5 to 50 atm for 30 minutes to 6 hours. Solvents like toluene can be used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexyl-4-cyclopentylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine ring .
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-4-cyclopentylpiperazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-4-cyclopentylpiperazine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentylpiperazine: Similar in structure but lacks the cyclohexyl group.
1-Cyclohexylpiperazine: Similar but lacks the cyclopentyl group.
Uniqueness: 1-Cyclohexyl-4-cyclopentylpiperazine is unique due to the presence of both cyclohexyl and cyclopentyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity and specificity for certain receptors compared to its analogs .
Eigenschaften
Molekularformel |
C15H28N2 |
|---|---|
Molekulargewicht |
236.40 g/mol |
IUPAC-Name |
1-cyclohexyl-4-cyclopentylpiperazine |
InChI |
InChI=1S/C15H28N2/c1-2-6-14(7-3-1)16-10-12-17(13-11-16)15-8-4-5-9-15/h14-15H,1-13H2 |
InChI-Schlüssel |
ACVHUEWJFLBTGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CCN(CC2)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{5-[(E)-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}imino)methyl]furan-2-yl}benzoic acid](/img/structure/B10888810.png)
![N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10888818.png)
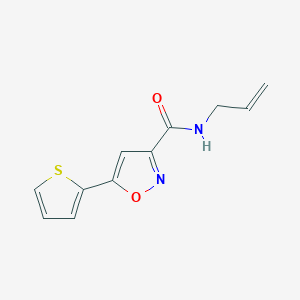
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10888842.png)
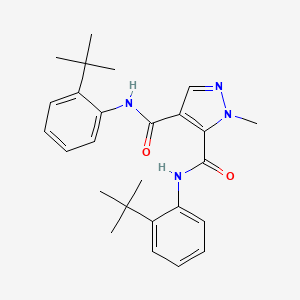

methanone](/img/structure/B10888870.png)
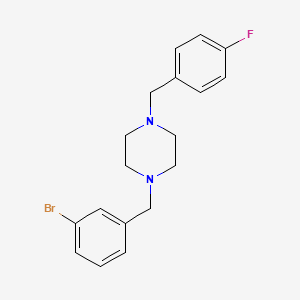
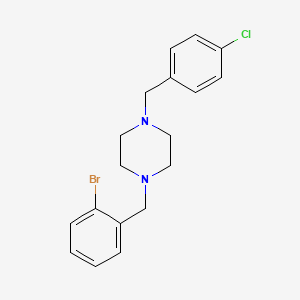
![Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10888885.png)
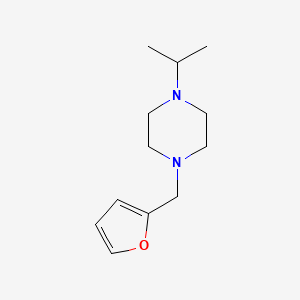
![1,1'-Propane-2,2-diylbis[3,5-dibromo-4-(2,4-dinitrophenoxy)benzene]](/img/structure/B10888895.png)
![3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10888898.png)
